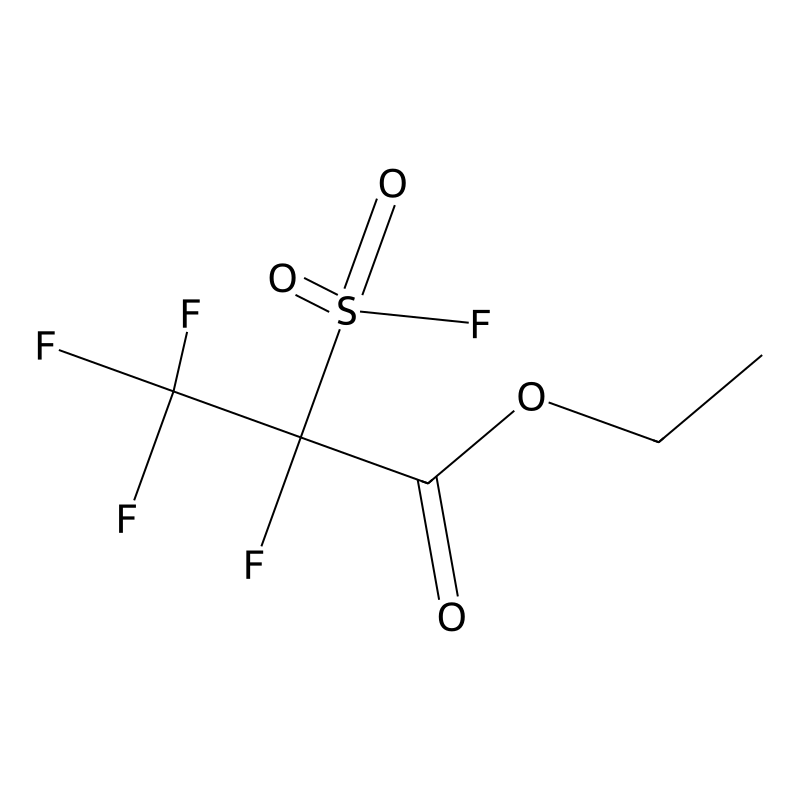

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester

Catalog No.

S6586572

CAS No.

18343-96-9

M.F

C5H5F5O4S

M. Wt

256.15 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

18343-96-9

Product Name

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester

IUPAC Name

ethyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate

Molecular Formula

C5H5F5O4S

Molecular Weight

256.15 g/mol

InChI

InChI=1S/C5H5F5O4S/c1-2-14-3(11)4(6,5(7,8)9)15(10,12)13/h2H2,1H3

InChI Key

FYSHYWLKEKGWOC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(F)(F)F)(F)S(=O)(=O)F

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)S(=O)(=O)F

F53B is a colorless and mobile liquid with a molecular formula of C5H4F7O4S. It belongs to the class of sulfonic acid esters and is a perfluoroalkylsulfonate, a type of perfluoroalkyl compound (PFAS). PFAS are widely used in industry and consumer products due to their unique physicochemical properties, including water and oil repellency, thermal stability, chemical resistance, and surfactancy. However, PFAS are also persistent, bioaccumulative, toxic, and environmentally problematic, leading to growing concerns about their impacts on human health and the environment.

F53B has a boiling point of 128-130°C, a melting point of -45°C, a density of 1.785 g/cm3, and a refractive index of 1.3320. It is soluble in polar solvents but insoluble in nonpolar solvents. F53B can undergo hydrolysis, oxidative degradation, and thermal decomposition to release fluoride ions, sulfur dioxide, carbon monoxide, and other hazardous byproducts. F53B is also sensitive to moisture, acids, and bases, which can affect its stability and reactivity.

F53B can be synthesized by various methods, including sulfonation, fluorination, and esterification. One of the most common methods is to react 2,3,3,3-tetrafluoropropene with sulfur trioxide to obtain 2,3,3,3-tetrafluoropropenesulfonic acid (TFPSA), which is then esterified with ethanol or other alcohols to yield F53B. The purity and identity of F53B can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis.

F53B can be analyzed by various analytical methods, including chromatography, spectrometry, and electrochemistry. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly used to quantify F53B in environmental, biomedical, and industrial samples. Electrochemical techniques, such as cyclic voltammetry (CV), can be used to investigate the redox behavior and kinetics of F53B in electrode reactions.

F53B has been shown to exhibit antimicrobial and antiviral activities against some microorganisms, such as S. aureus, E. coli, HIV, and HCV. However, F53B has also been reported to have cytotoxic, genotoxic, and immunotoxic effects on human and animal cells, including liver, kidney, and lung cells. The exact mechanisms of its toxicity and bioaccumulation in organisms are still unclear and need further investigation.

F53B should be handled with caution in scientific experiments due to its hazardous properties, including its toxicity, flammability, and explosivity. Adequate personal protective equipment (PPE) and ventilation should be used when working with F53B. The disposal of F53B and its wastes should follow local, state, and federal regulations for hazardous waste management.

F53B has been used in various scientific experiments, mainly as a reactant, catalyst, or intermediate in organic synthesis, electrochemistry, and other fields. Some examples of its applications include:

- Synthesis of perfluorinated surfactants, polymers, and materials

- Preparation of perfluoroalkylated and perfluorinated compounds for medicinal chemistry, agrochemistry, and materials science

- Modification of electrodes for sensing and energy conversion

- Electrochemical and spectroscopic characterization of PFAS

- Development of analytical methods for PFAS detection and quantification

- Synthesis of perfluorinated surfactants, polymers, and materials

- Preparation of perfluoroalkylated and perfluorinated compounds for medicinal chemistry, agrochemistry, and materials science

- Modification of electrodes for sensing and energy conversion

- Electrochemical and spectroscopic characterization of PFAS

- Development of analytical methods for PFAS detection and quantification

The research on F53B and other PFAS is still expanding, particularly on their fate, transport, and effects in the environment and human health. Some recent studies have shown that PFAS, including F53B, are ubiquitous in various environmental matrices, such as water, soil, air, and biota, and can persist for decades. PFAS exposure has been associated with multiple adverse health outcomes, such as cancer, immune dysfunction, reproductive and developmental abnormalities, and metabolic disorders. The molecular mechanisms underlying these effects are being explored, including the disruption of hormonal regulation, oxidative stress, DNA damage, and epigenetic modifications.

The potential implications of F53B and PFAS in various fields of research and industry are significant and multifaceted. PFAS are used in many industrial and consumer products, such as non-stick cookware, food packaging, firefighting foams, textiles, and electronics, which can contribute to their release and accumulation in the environment and human exposure. The potential risks and benefits of PFAS replacement, regulation, and remediation strategies are being debated and evaluated. The scientific community and policymakers are also addressing the ethical, social, and economic aspects of the PFAS issue.

Despite the increasing knowledge about F53B and PFAS, several limitations and future directions should be considered:

- The lack of standardized and validated methods for PFAS analysis, monitoring, and risk assessment.

- The limited understanding of the environmental and human fate and effects of PFAS mixtures and long-chain PFAS.

- The need for alternative and safer substitutes for PFAS in various applications and products.

- The need for better communication and collaboration among stakeholders, including scientists, regulators, industry, and communities, to address the PFAS issue comprehensively and effectively.

In conclusion, F53B is a fluorinated sulfonic acid ester with versatile applications in scientific research. However, its properties, synthesis, characterization, toxicity, and safety should be carefully considered to prevent and mitigate its environmental and health impacts. The future directions of F53B and PFAS research are challenging but promising, offering opportunities for innovation, collaboration, and sustainability.

- The lack of standardized and validated methods for PFAS analysis, monitoring, and risk assessment.

- The limited understanding of the environmental and human fate and effects of PFAS mixtures and long-chain PFAS.

- The need for alternative and safer substitutes for PFAS in various applications and products.

- The need for better communication and collaboration among stakeholders, including scientists, regulators, industry, and communities, to address the PFAS issue comprehensively and effectively.

In conclusion, F53B is a fluorinated sulfonic acid ester with versatile applications in scientific research. However, its properties, synthesis, characterization, toxicity, and safety should be carefully considered to prevent and mitigate its environmental and health impacts. The future directions of F53B and PFAS research are challenging but promising, offering opportunities for innovation, collaboration, and sustainability.

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Exact Mass

255.98287062 g/mol

Monoisotopic Mass

255.98287062 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds